molecular formula C8H6BrN3O2 B8120560 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B8120560
M. Wt: 256.06 g/mol
InChI Key: YBTXISNQOPMXFF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and eco-friendly reagents makes the process scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.

Comparison with Similar Compounds

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a triazole ring fused to a pyridine structure, with a bromine atom at the 2-position and a methyl ester group at the 5-position. The general molecular formula is C8H6BrN3O2C_8H_6BrN_3O_2 with a molecular weight of approximately 256.06 g/mol.

The synthesis typically involves a reaction between enaminonitriles and benzohydrazides under microwave irradiation conditions, yielding the compound efficiently in good to excellent yields. This method is eco-friendly and suitable for large-scale production due to its broad substrate scope and functional group tolerance .

Anticancer Properties

This compound has shown promising anticancer activities against various cancer cell lines. For instance, compounds with similar triazolo-pyridine structures have been evaluated for their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. IC50 values for these compounds often range from low micromolar concentrations (e.g., IC50 values of around 0.98 µM for A549 cells) indicating potent antiproliferative effects .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, it has been noted that similar compounds inhibit c-Met and VEGFR-2 kinases effectively, thereby disrupting signaling pathways critical for tumor growth .

Additionally, studies suggest that these compounds may induce apoptosis in cancer cells by affecting cell cycle progression and promoting late-stage apoptotic events .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives. These compounds have demonstrated significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

A notable study investigated the biological evaluation of various triazolopyridine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with mechanisms linked to kinase inhibition and apoptosis induction. The study provided comprehensive data on the structure-activity relationships (SARs) that could guide future drug design efforts in this domain .

Summary of Findings

Biological Activity IC50 Values (µM) Target/Mechanism
Anticancer (A549 Cell Line)~0.98c-Met/VEGFR-2 Kinase Inhibition
Anticancer (MCF-7 Cell Line)~1.05c-Met/VEGFR-2 Kinase Inhibition
Anti-inflammatory (COX-2)~0.04COX Enzyme Inhibition

Properties

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXISNQOPMXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=NN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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